Nicotinic acid riboside

Overview

Description

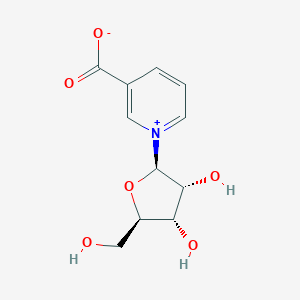

Nicotinic acid riboside (NAR) is a pyridine nucleoside and a member of the vitamin B3 family, functioning as a precursor to nicotinamide adenine dinucleotide (NAD+). NAR is biosynthesized via the dephosphorylation of nicotinic acid mononucleotide (NAMN) by specific nucleotidases, such as Isn1 and Sdt1 in yeast . Unlike nicotinamide riboside (NR), which is a nicotinamide-derived nucleoside, NAR contains a carboxyl group on its pyridine ring, distinguishing its chemical and metabolic properties . NAR is utilized in both the Preiss-Handler pathway (via conversion to NAMN) and alternative salvage pathways involving uridine hydrolase (Urh1) and nicotinamide riboside kinase (Nrk) . It has been detected in human cells and yeast, where ester modifications enhance its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic acid riboside can be synthesized through several methods. One common approach involves the glycosylation of nicotinic acid with ribose. This reaction typically requires an acid catalyst and proceeds under mild conditions to yield this compound. Another method involves the enzymatic conversion of nicotinic acid mononucleotide to this compound using specific ribosyltransferases .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to overexpress the enzymes required for the biosynthesis of this compound from simple sugars and nicotinic acid .

Chemical Reactions Analysis

Glycosylation Reactions

NAR is synthesized stereoselectively via glycosylation of nicotinic acid derivatives with protected ribose moieties :

-

Step 1 : Reaction of ethyl nicotinate with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in acetonitrile using TMSOTf as a catalyst yields triacetylated NAR (β/α ratio >10:1) .

-

Step 2 : Deprotection with methanolic ammonia produces β-NAR in 90% yield .

Table 1: Synthetic Routes to NAR

| Method | Reagents/Conditions | β/α Selectivity | Yield | Source |

|---|---|---|---|---|

| Glycosylation | TMSOTf, acetonitrile, 0°C | >10:1 | 90% | |

| Ribose chloride coupling | 3,5-di-O-benzoyl-D-ribofuranosyl chloride | 8:2 | 62% |

Enzymatic Conversion to NAD<sup>+</sup>

NAR is phosphorylated to NAMN by nicotinamide riboside kinases (NRKs), followed by adenylylation and amidation :

-

Phosphorylation :

-

Adenylylation :

-

Amidation :

Acid-Catalyzed Hydrolysis

NAR undergoes hydrolysis under acidic conditions to yield nicotinic acid and ribose:

Amidation to Nicotinamide Riboside (NR)

NAR is enzymatically amidated to NR using amidases (EC 3.5.1) and ammonium sources :

-

Catalysts : Bacillus subtilis amidase (Vmax: 12 µmol/min/mg) .

-

Industrial use : This reaction is scaled for NR production in NAD<sup>+</sup> supplements .

Solubility and Stability

-

Solubility : 25 mg/mL in water at 25°C; stable in neutral pH but degrades rapidly in acidic/basic conditions .

-

Thermal stability : Decomposes at >150°C, forming nicotinic acid and furan derivatives .

Metabolic Flux in Humans

NAR elevates NAD<sup>+</sup> levels by 1.5–2.7-fold in PBMCs and liver cells . Key findings:

-

NAD<sup>+</sup> increase : 6.2 pmol/mg protein in humans after NR supplementation .

-

Biomarkers : NAAD (nicotinic acid adenine dinucleotide) increases 5-fold, confirming NAR utilization .

Table 2: Metabolic Effects of NAR in Clinical Studies

| Parameter | Change (vs. placebo) | Significance (p-value) | Source |

|---|---|---|---|

| Blood NAD<sup>+</sup> | +2.3-fold | <0.001 | |

| NAAD levels | +5-fold | <0.01 | |

| Mitochondrial biogenesis | +40% | <0.05 |

Role in NAD<sup>+</sup>-Consuming Pathways

NAR-derived NAD<sup>+</sup> fuels sirtuins and PARPs, impacting DNA repair and metabolism . In Saccharomyces cerevisiae, NAR uptake via Tna1 permease increases NAD<sup>+</sup> pools by 30% under stress .

Scientific Research Applications

Neurodegenerative Diseases

NR has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that NR supplementation can augment cerebral NAD+ levels, which is associated with improved metabolic function and potential clinical benefits in patients with Parkinson's disease . A recent trial demonstrated that oral intake of 1000 mg NR daily for 30 days significantly increased cerebral NAD levels and was linked to mild clinical improvement .

Cardiovascular Health

Chronic supplementation with NR has been associated with improved cardiovascular health markers, including reduced blood pressure and arterial stiffness in older adults . This effect is believed to stem from enhanced NAD+ metabolism, which supports vascular function.

Metabolic Disorders

NR supplementation has been investigated for its role in metabolic disorders such as obesity and diabetes. Studies suggest that NR can improve insulin sensitivity and promote healthy weight management by enhancing mitochondrial function and energy expenditure .

Aging and Longevity

The potential of NR in promoting healthy aging is a significant area of interest. By restoring NAD+ levels, NR may activate sirtuins—proteins involved in regulating cellular health and longevity—leading to improved cellular function and resilience against age-related decline .

Safety and Tolerability

Clinical trials have generally found NR to be well-tolerated with minimal side effects. A recent safety trial involving high doses of NR (up to 3000 mg daily) reported no significant adverse effects, suggesting its potential for long-term use . However, ongoing research is necessary to determine the optimal dosing strategies for various applications.

Case Studies

Mechanism of Action

Nicotinic acid riboside exerts its effects primarily by increasing the levels of NAD+ within cells. NAD+ is essential for various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also serves as a substrate for enzymes involved in DNA repair and gene expression regulation. By boosting NAD+ levels, this compound enhances cellular energy production, promotes mitochondrial function, and supports cellular repair mechanisms .

Comparison with Similar Compounds

Bioavailability and Cellular Uptake

- Transport Mechanisms : NR requires dedicated transporters like Nrt1 in yeast, while NAR’s uptake mechanisms are less defined but may overlap with nucleoside transporters .

- Bioengineering : Esterified NAR derivatives (e.g., O-ethylnicotinate riboside) increase cellular NAD+ by 1.2–2.7-fold in mammalian cells, comparable to NR’s effects .

Tissue-Specific Efficacy

- Neuronal NAD+ Synthesis : NR is uniquely effective in neurons due to low NAD synthetase activity, which limits NA’s utility in the brain . However, NAR partially protects against axonal degeneration when combined with NAMPT inhibitors, suggesting context-dependent benefits .

- Muscle and Liver : Both NAR and NR elevate hepatic NAD+, but NR shows superior oral bioavailability in mice .

Functional Outcomes in Disease Models

- Neuroprotection : NAR and NR partially mitigate vincristine-induced axonal damage, but full protection requires combinatorial therapies targeting NMN accumulation .

Table 1. Key Comparative Properties of NAD+ Precursors

| Property | NAR | NR | NA | NAM |

|---|---|---|---|---|

| Flushing Risk | None | None | High | None |

| Primary Pathway | Preiss-Handler | Salvage | Preiss-Handler | Salvage |

| Neuronal Efficacy | Moderate | High | Low | Moderate |

| Enzymatic Key | Urh1, Pnp1 | Nrk, Pnp1 | NaPRT | NmPRT |

| Bioavailability | Moderate* | High | Low | High |

Biological Activity

Nicotinic acid riboside (NAR), a derivative of vitamin B3, has garnered significant research interest due to its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor involved in various biological processes. This article provides an in-depth exploration of the biological activity of NAR, highlighting its mechanisms, effects on health, and potential therapeutic applications.

NAR is converted to NAD+ through specific enzymatic pathways involving nicotinamide riboside kinases (Nrk1 and Nrk2). These enzymes phosphorylate NAR into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ . The importance of NAD+ cannot be overstated, as it plays a vital role in cellular metabolism, DNA repair, and gene expression regulation.

Table 1: Enzymatic Pathways for NAD+ Biosynthesis from NAR

| Pathway | Enzymes Involved | Product |

|---|---|---|

| Nrk-dependent pathway | Nrk1, Nrk2 | NMN |

| Nrk-independent pathway | Urh1, Pnp1 | NMN |

2. Neuroprotective Effects

Recent studies have demonstrated that NAR exhibits neuroprotective properties. In an experimental model involving middle cerebral artery occlusion (MCAO) in mice, administration of NAR significantly improved cognitive function post-reperfusion. The treated group showed enhanced memory performance in the Morris water maze test compared to controls . This suggests that NAR may play a critical role in protecting against neurodegenerative conditions.

3. Metabolic Benefits

NAR supplementation has been linked to improved metabolic health. It has been shown to increase mitochondrial biogenesis and enhance insulin sensitivity. In high-fat diet models, NAR treatment reduced hepatic steatosis and inflammatory markers such as TNF-α and IL-6 while promoting SIRT1 activity and mitochondrial function .

Case Study: Effects on Hepatic Function

- Model: High-fat diet-induced hepatic steatosis in murine models.

- Dosage: 250 μM palmitic acid for 48 hours.

- Results: Decreased pro-inflammatory markers and improved mitochondrial function.

4. Clinical Trials and Human Studies

Clinical trials have explored the safety and efficacy of NAR supplementation in humans. A randomized controlled trial indicated that chronic supplementation with nicotinamide riboside (a closely related compound) significantly elevated NAD+ levels in healthy middle-aged adults, suggesting potential benefits for cardiovascular health .

Table 2: Summary of Clinical Findings

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | Healthy adults (middle-aged) | 1000 mg/day | Increased NAD+ levels; potential cardiovascular benefits |

| Safety Trial | Parkinson’s Disease patients | Up to 3000 mg/day | Well-tolerated; significant increase in blood NAD+ levels |

5. Therapeutic Potential

The therapeutic implications of NAR are vast, particularly concerning age-related diseases such as Alzheimer’s disease and Parkinson’s disease. Research indicates that enhancing NAD+ levels can mitigate the effects of oxidative stress and improve mitochondrial function, which are critical factors in neurodegeneration .

Potential Applications:

- Neurodegenerative diseases

- Metabolic disorders

- Age-related decline in cellular function

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in NAR metabolism in human cells, and how can they be experimentally validated?

- Answer : NAR is synthesized via cytosolic 5′-nucleotidases (CN-II and CN-III), which dephosphorylate nicotinic acid mononucleotide (NAMN) to generate NAR. Overexpression of these enzymes in HEK293 and HepG2 cells increases NAR release, detectable via liquid chromatography-mass spectrometry (LC-MS) . To validate pathway activity, researchers can:

- Use recombinant human CN-II/CN-III in vitro assays with NAMN as a substrate.

- Monitor NAR accumulation in culture media under conditions that elevate NAMN (e.g., nicotinic acid supplementation) .

- Employ genetic knockouts or inhibitors (e.g., FK866, which blocks NAD salvage) to confirm NAR-dependent cell viability .

Q. How is NAR detected and quantified in biological samples?

- Answer : NAR can be measured using:

- LC-MS : Quantifies intracellular and extracellular NAR levels with high specificity. Calibration requires synthetic NAR standards and isotope-labeled internal controls .

- Biological assays : Co-culture systems with NAR-auxotrophic cells (e.g., cells lacking other NAD+ precursors) to assess NAR bioavailability .

- HPLC : Coupled with UV detection for NAD+ metabolite profiling, though less sensitive than LC-MS .

Q. What experimental models are suitable for studying NAR’s role in NAD+ biosynthesis?

- Answer :

- Human cell lines : HepG2 and HEK293 cells engineered to overexpress CN-II/CN-III or NAR kinases (NRK1/2) .

- Yeast models : Saccharomyces cerevisiae with knocked-out ISN1 or SDT1 (homologs of human 5′-nucleotidases) to study conserved NAR metabolism .

- Murine models : Limited due to scarce in vivo NAR studies, but transgenic mice with tissue-specific NAD+ deficiencies could be explored .

Advanced Research Questions

Q. How do metabolic flux differences between NAR and other NAD+ precursors (e.g., NR, NA) impact experimental design?

- Answer : NAR enters the Preiss-Handler pathway via conversion to NAMN by NRK1/2, whereas NR uses the salvage pathway. Key considerations:

- Tissue specificity : NAR may bypass rate-limiting steps in tissues with low NAMPT (salvage pathway enzyme), making it preferable in neuronal or muscle studies .

- Isotope tracing : Use [¹⁵N]-labeled NAR to track incorporation into NAD+ pools, comparing efficiency against [¹³C]-tryptophan or [²H]-nicotinamide .

- Competition assays : Co-administer NAR with other precursors (e.g., NA) to identify pathway dominance under varying nutrient conditions .

Q. What mechanisms explain contradictory reports on NAR bioavailability in different cell types?

- Answer : Discrepancies arise from:

- Cell-specific expression of 5′-nucleotidases : CN-II/CN-III activity varies across tissues, affecting NAR synthesis .

- Extracellular NAMN availability : NAR release is detectable only when intracellular NAMN is elevated (e.g., via nicotinic acid supplementation) .

- Transport limitations : NAR uptake may rely on uncharacterized transporters; use radiolabeled NAR ([³H]-NAR) to quantify uptake kinetics .

Q. How can researchers leverage comparative genomics to study NAR metabolism in non-model organisms?

- Answer :

- Homology mining : Identify 5′-nucleotidase homologs (e.g., bacterial nadV or yeast SDT1) in target species using BLAST or Hidden Markov Models .

- Gene cluster analysis : Co-localization of NAR salvage genes (e.g., NRK1, NAPRT1) suggests pathway conservation .

- CRISPR-Cas9 knockouts : Delete candidate genes in novel organisms to assess NAR utilization via NAD+ quantification .

Q. Methodological Challenges and Solutions

Q. What controls are essential when studying NAR’s effects on NAD+-dependent processes (e.g., sirtuin activity)?

- Answer :

- Negative controls : Cells treated with NAR but lacking NRK1/2 (to confirm enzyme-specific effects) .

- Pharmacological inhibitors : Use FK866 (NAMPT inhibitor) to isolate NAR-specific NAD+ synthesis .

- Endpoint validation : Measure NAD+ via enzymatic cycling assays or LC-MS to avoid cross-reactivity with related metabolites (e.g., NAAD) .

Q. How can researchers address the limited stability of NAR in cell culture media?

- Answer :

- Stabilization agents : Add antioxidants (e.g., ascorbic acid) or use serum-free media to reduce enzymatic degradation .

- Frequent media replenishment : Replace NAR-containing media every 4–6 hours in prolonged assays .

- Prodrug derivatives : Test triacetylated NAR (NARTA) for enhanced stability and intracellular delivery .

Q. Research Gaps and Future Directions

Q. Why are human studies on NAR scarce compared to NR or NMN, and what steps can mitigate this?

- Answer : Limited data exist due to:

- Synthesis challenges : NAR’s instability complicates large-scale production for clinical trials .

- Regulatory hurdles : NAR is not yet classified as a dietary supplement, unlike NR .

- Proposed solutions : Develop stable analogs (e.g., NARH triacetate) and prioritize preclinical studies in disease models with NAD+ depletion (e.g., neurodegenerative disorders) .

Q. How can single-cell sequencing elucidate tissue-specific roles of NAR in NAD+ metabolism?

- Answer :

- Transcriptomic profiling : Identify co-expression of CN-II, CN-III, and NRK1 in specific cell populations (e.g., neurons vs. hepatocytes) .

- Spatial metabolomics : Combine MALDI imaging with LC-MS to map NAR distribution in tissues .

- CRISPR screens : Perform genome-wide knockouts in organoids to discover novel regulators of NAR flux .

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938912 | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-18-2 | |

| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.